N-(5-chloro-2-methylphenyl)oxan-4-amine

Description

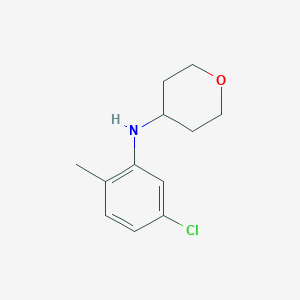

N-(5-Chloro-2-methylphenyl)oxan-4-amine (CAS: 1155102-91-2) is an organic compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.71 g/mol . It features an oxane (tetrahydropyran) ring linked to a 5-chloro-2-methylphenyl substituent via an amine group. Limited data are available on its physical properties (e.g., melting/boiling points) or applications, but its structural analogs provide insights into comparative characteristics.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

OLCFXPRFYRUXMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)oxan-4-amine typically involves the reaction of 5-chloro-2-methylphenylamine with an oxan-4-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in compounds with different functional groups replacing the chloro group .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)oxan-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(5-chloro-2-methylphenyl)oxan-4-amine and related compounds:

Functional Group and Substituent Analysis

- Oxane vs. Heterocyclic Rings : The oxane ring in the target compound contrasts with oxadiazole (Compound 8t) and oxazole () rings in analogs. Oxadiazoles and oxazoles are electron-deficient heterocycles, often enhancing metabolic stability in pharmaceuticals, whereas oxane rings contribute to conformational rigidity .

- Substituent Effects: The chloro and methyl groups in the target compound increase lipophilicity compared to the methoxy groups in N-(5-chloro-2-methoxybenzyl)-N-(4-methoxyphenyl)amine, which may improve water solubility via hydrogen bonding .

- Salt Forms : The hydrochloride salt of N-(2,5-dimethylphenyl)oxan-4-amine enhances aqueous solubility, a critical factor in pharmaceutical formulations .

Biological Activity

N-(5-chloro-2-methylphenyl)oxan-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and implications for drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄ClN₃O. Its structure consists of a chloro-substituted aromatic ring and an oxan-4-amine moiety, which contributes to its unique chemical reactivity and potential biological activities. The presence of the chlorine atom at the 5-position of the aromatic ring is particularly noteworthy as it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the oxan ring : This may involve cyclization reactions using appropriate precursors.

- Chlorination : The introduction of the chlorine atom is often achieved through electrophilic aromatic substitution.

- Amine functionalization : The final step usually involves amination to introduce the amine group at the 4-position of the oxan ring.

These synthetic pathways allow for modifications that can lead to derivatives with potentially enhanced biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with specific molecular targets. Preliminary studies suggest that it may bind effectively to certain receptors or enzymes, influencing their activity.

The compound's mechanism of action is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of key enzymes involved in disease mechanisms, such as cyclooxygenase enzymes linked to inflammatory responses.

- Receptor Modulation : The structural features suggest potential interactions with receptors that play critical roles in various signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-bromo-2-methylphenyl)oxan-4-amine | Similar oxan structure but with bromine substitution | Potentially different reactivity due to bromine |

| 5-chloro-N-(2-methylphenyl)oxan-4-amines | Variation in substituents on the aromatic ring | Different biological activity profiles |

| 5-chloro-N-(6-methylphenyl)oxan-4-amines | Altered position of methyl group on phenyl ring | Unique pharmacokinetic properties |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

- Antiviral Activity : A study highlighted that analogues with similar structures exhibited potent antiviral activity against human adenoviruses (HAdV), suggesting that this compound could also possess similar properties .

- Cytotoxicity : Preliminary mechanistic studies indicated that certain derivatives demonstrated low cytotoxicity while maintaining high potency against viral targets . This balance is crucial for developing therapeutic agents.

- Inflammatory Response Modulation : Research on structurally related compounds indicated their potential as anti-inflammatory agents through inhibition of cyclooxygenase enzymes . This suggests that this compound may also share this capability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.